N-Boc-5-bromo-2-chloro-L-phenylalanine
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Overview
Description
N-Boc-5-bromo-2-chloro-L-phenylalanine: is an organic compound with the molecular formula C14H17BrClNO4 . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of bromine and chlorine atoms on the aromatic ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-chloro-L-phenylalanine typically involves the protection of the amino group of phenylalanine with a Boc group, followed by halogenation of the aromatic ring. The general steps are as follows:
Protection of the Amino Group: The amino group of phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form N-Boc-phenylalanine.
Halogenation: The protected phenylalanine is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-5-bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and nucleophiles (e.g., amines) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are typically used for Boc deprotection
Major Products Formed:
Substitution Reactions: Depending on the substituents introduced, various derivatives of this compound can be formed.
Deprotection Reactions: The primary product is 5-bromo-2-chloro-L-phenylalanine
Scientific Research Applications
Chemistry: N-Boc-5-bromo-2-chloro-L-phenylalanine is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of phenylalanine derivatives. It is also employed in the development of peptide-based drugs and as a precursor for the synthesis of bioactive molecules .
Industry: In the chemical industry, this compound is used in the production of polymers, materials, and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of N-Boc-5-bromo-2-chloro-L-phenylalanine primarily involves its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the amino group, allowing selective reactions to occur at other functional sites. The bromine and chlorine atoms on the aromatic ring can participate in electrophilic and nucleophilic substitution reactions, facilitating the synthesis of various derivatives .
Comparison with Similar Compounds
- N-Boc-3-bromo-L-phenylalanine
- N-Boc-5-bromo-2-indolylboronic acid
- N-Boc-5-chloro-2-indolylboronic acid
Comparison: N-Boc-5-bromo-2-chloro-L-phenylalanine is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which allows for diverse chemical modifications. In comparison, similar compounds may have only one halogen atom or different substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C14H17BrClNO4 |
---|---|
Molecular Weight |
378.64 g/mol |
IUPAC Name |
(2S)-3-(5-bromo-2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrClNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
ATNXDQHIRSSYGG-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
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